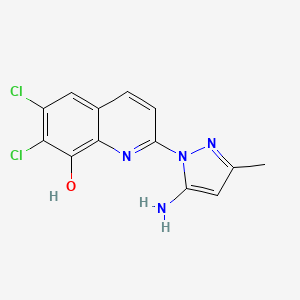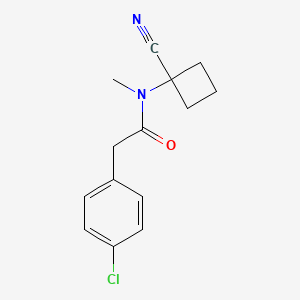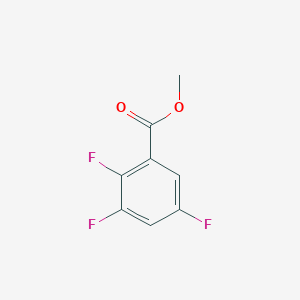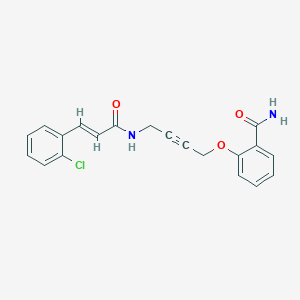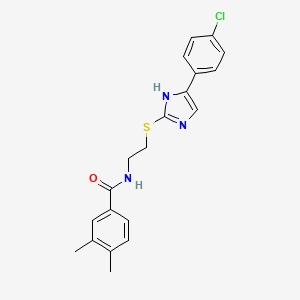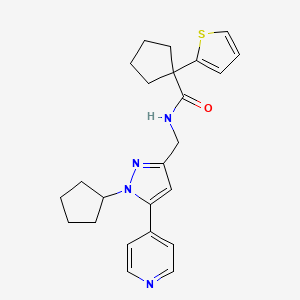![molecular formula C21H21N3O3 B2511421 6-[(氧杂环己烷-4-基)甲氧基]-N-(喹啉-8-基)吡啶-3-甲酰胺 CAS No. 2034617-07-5](/img/structure/B2511421.png)
6-[(氧杂环己烷-4-基)甲氧基]-N-(喹啉-8-基)吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a quinoline moiety, and an oxane (tetrahydropyran) group
科学研究应用
6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe to study the binding interactions with various biological macromolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:
Preparation of the Pyridine Derivative: The pyridine ring is functionalized at the 3-position with a carboxamide group.
Preparation of the Quinoline Derivative: The quinoline moiety is synthesized separately, often starting from aniline derivatives.
Coupling Reaction: The pyridine and quinoline derivatives are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Introduction of the Oxane Group: The oxane group is introduced via an etherification reaction, typically using a base such as potassium carbonate in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline moiety to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the pyridine ring.
作用机制
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Signal Transduction Pathways: It may also affect various signal transduction pathways by binding to specific receptors or proteins.
相似化合物的比较
Similar Compounds
6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
6-[(oxan-4-yl)methoxy]-N-(quinolin-6-yl)pyridine-3-carboxamide: Similar structure but with the quinoline moiety at the 6-position.
Uniqueness
6-[(oxan-4-yl)methoxy]-N-(quinolin-8-yl)pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. These properties make it particularly effective in its interactions with biological targets and its applications in materials science.
属性
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21(24-18-5-1-3-16-4-2-10-22-20(16)18)17-6-7-19(23-13-17)27-14-15-8-11-26-12-9-15/h1-7,10,13,15H,8-9,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZGUASTZYDVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
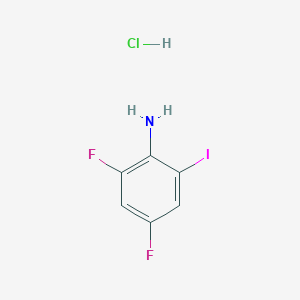
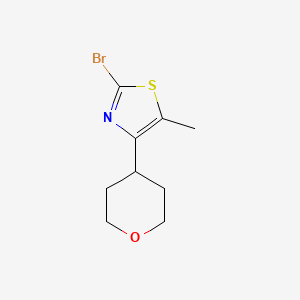
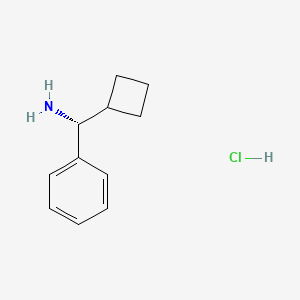
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2511343.png)
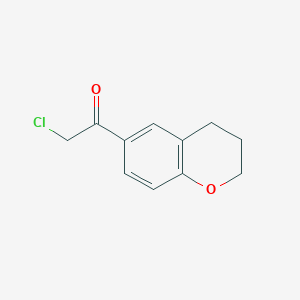
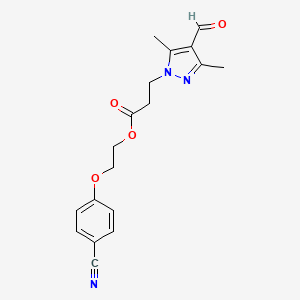

![2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2511351.png)
